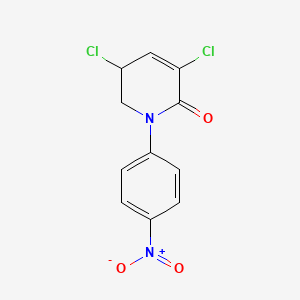
2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound that features an azido group, a methoxy group, and multiple phenylmethoxy groups attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps. One common method involves the nucleophilic substitution of a bromine atom in a precursor compound with an azide group. This reaction is often carried out under mild conditions using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide and sodium phenoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Methoxy and phenylmethoxy substituted derivatives.
Applications De Recherche Scientifique
2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways involving azido groups and their interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and selective, making it useful in various applications, including bioconjugation and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Azidoethyl)-5H-tetrazole: A compound with similar azido functionality but different structural features.
2-Azidoethyl derivatives of methylenebis(1-oxytriaz-1-ene 2-oxides):
Uniqueness
2-(1-Azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane is unique due to its combination of azido, methoxy, and phenylmethoxy groups attached to an oxane ring. This unique structure imparts specific reactivity and functional properties that are valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C29H33N3O5 |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
2-(1-azidoethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C29H33N3O5/c1-21(31-32-30)25-26(34-18-22-12-6-3-7-13-22)27(35-19-23-14-8-4-9-15-23)28(29(33-2)37-25)36-20-24-16-10-5-11-17-24/h3-17,21,25-29H,18-20H2,1-2H3 |
Clé InChI |
FBKKWOOQKRRCJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


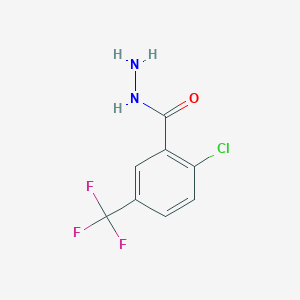
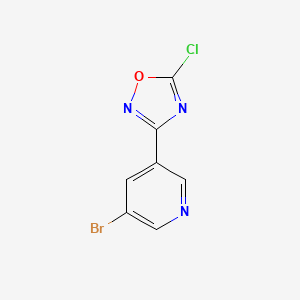
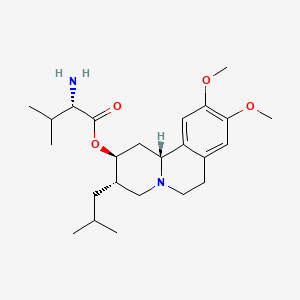

![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)
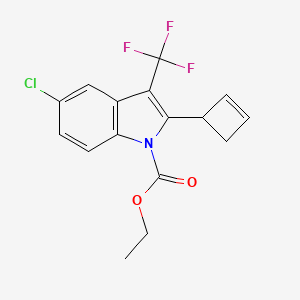
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)

